N-(3,4-dimethoxyphenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[5-methoxy-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S2/c1-12-22-23-20(31-12)30-11-14-8-15(25)18(29-4)9-24(14)10-19(26)21-13-5-6-16(27-2)17(7-13)28-3/h5-9H,10-11H2,1-4H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRPTWKPLJHCNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC(=C(C=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant studies.
Chemical Structure and Properties
The compound features a thiadiazole moiety linked to a pyridine derivative and a dimethoxyphenyl group. Its structure suggests potential interactions with various biological targets due to the presence of multiple functional groups.
1. Antimicrobial Activity
Research has indicated that compounds containing the thiadiazole ring exhibit significant antimicrobial properties. For instance, derivatives of 2-amino-1,3,4-thiadiazole have shown promising results against various bacterial strains:
The incorporation of the methoxy groups in the structure may enhance solubility and bioavailability, contributing to its antimicrobial efficacy.
2. Anticancer Activity
The pyridine and thiadiazole components are associated with anticancer properties. A review on 1,3,4-thiadiazole derivatives highlighted their ability to inhibit cancer cell proliferation through various mechanisms:
| Mechanism | Target Enzyme/Pathway | Reference |
|---|---|---|
| Inhibition of telomerase activity | Telomerase enzyme | |
| HDAC inhibition | Histone deacetylases | |
| Topoisomerase II inhibition | Topoisomerase II enzyme |
These findings suggest that the compound may possess significant anticancer potential by targeting critical pathways involved in tumor growth.
Case Studies and Research Findings
Several studies have explored the biological activities of thiadiazole derivatives:
- Study on Thiadiazole Derivatives: A comprehensive study found that certain thiadiazole derivatives exhibited potent activity against Gram-positive bacteria and fungi, suggesting a broad spectrum of antimicrobial efficacy ( ).
- Anticancer Potential: Research on hybrid compounds containing thiadiazole and pyridine has shown promising results in preclinical models for various cancers ( ).
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle: Replacing pyridinone with pyrimidoindole () or thienopyrimidinone () alters electronic density, influencing binding to enzymatic targets (e.g., kinases, oxidoreductases).
Analogues with Varied Acetamide Substituents
Key Observations :
- Core Flexibility: The pyridinone-thiadiazole combination in the target may offer broader target specificity compared to oxadiazole-based analogues .
Pharmacological and Physicochemical Comparisons
NMR Spectral Analysis
- Chemical Shift Trends : In analogues like , regions with substituent variations (e.g., methoxy vs. methyl groups) show distinct δH shifts (e.g., 2.5–3.5 ppm for thioether protons), suggesting similar electronic environments in the target compound’s core .
- Solubility : The 3,4-dimethoxyphenyl group likely increases water solubility compared to purely hydrophobic substituents (e.g., p-tolyl in ) .
Preparation Methods
Structural Deconstruction
The target molecule comprises three modular components:
- N-(3,4-dimethoxyphenyl)acetamide backbone
- 5-Methoxy-4-oxopyridin-1(4H)-yl core
- (5-Methyl-1,3,4-thiadiazol-2-yl)thio)methyl linker
Retrosynthetic cleavage suggests convergent synthesis via:
- Amide coupling between the pyridone-thioether intermediate and N-(3,4-dimethoxyphenyl)acetyl chloride
- Thioether formation between 5-methyl-1,3,4-thiadiazole-2-thiol and bromomethyl-substituted pyridone
Synthesis of 5-Methyl-1,3,4-Thiadiazole-2-Thiol
Cyclodehydration Methodology
Adapting protocols from thiadiazole synthesis literature, the thiol precursor is prepared via:
Reaction Scheme:
$$
\text{CH}3\text{COOH} + \text{N}2\text{H}3\text{CSNH}2 \xrightarrow{\text{POCl}3, 80^\circ\text{C}} \text{C}3\text{H}4\text{N}2\text{S} + \text{H}_2\text{O}
$$
| Parameter | Value |
|---|---|
| Carboxylic Acid | Acetic acid |
| Thiosemicarbazide Ratio | 1:1.05 |
| Solvent | POCl₃ (neat) |
| Temperature | 80–90°C |
| Reaction Time | 1 hour |
| Yield | 78–85% |
Post-reaction workup involves ice quenching, basification (pH 8–9), and recrystallization from ethanol/water.
Preparation of 5-Methoxy-2-(Bromomethyl)-4-Oxopyridin-1(4H)-Yl Acetate
Pyridone Ring Construction
Following pyridine oxidation strategies, the pyridone core is synthesized via:
Stepwise Protocol:
- Methylation : Protection of pyridine nitrogen using NaH/CH₃I in THF
- Oxidation : MnO₂-mediated conversion to pyridone in dichloromethane
- Bromination : NBS (N-bromosuccinimide) in CCl₄ under UV light
Critical Parameters:
- Bromination regioselectivity controlled by steric effects (C-2 vs. C-6)
- Optimal NBS stoichiometry: 1.2 equivalents to minimize di-brominated byproducts
Thioether Linkage Formation
Nucleophilic Substitution
The pyridone bromomethyl intermediate reacts with 5-methyl-1,3,4-thiadiazole-2-thiol under basic conditions:
$$
\text{C}5\text{H}5\text{BrNO}2 + \text{C}3\text{H}3\text{N}2\text{S}2 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{C}9\text{H}{10}\text{N}3\text{O}2\text{S}2 + \text{KBr}
$$
Optimization Data:
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 60 | 12 | 72 |
| Et₃N | CH₃CN | 40 | 24 | 58 |
| DBU | DMSO | 80 | 6 | 68 |
DMF with K₂CO₃ at 60°C provides optimal nucleophilicity while minimizing thiol oxidation.
N-(3,4-Dimethoxyphenyl)Acetyl Chloride Preparation
Acetylation of 3,4-Dimethoxyaniline
Adapting amide synthesis techniques:
Procedure:
- Schotten-Baumann Reaction :
- 3,4-Dimethoxyaniline (1 eq) + chloroacetyl chloride (1.1 eq) in NaOH/CH₂Cl₂ biphasic system
- Stir 2 h at 0°C → room temperature
Yield Enhancement Strategies:
- Slow addition of chloroacetyl chloride to prevent dimerization
- pH maintenance at 9–10 using 10% NaOH
Final Coupling Reaction
Amide Bond Formation
The pyridone-thiadiazole intermediate reacts with N-(3,4-dimethoxyphenyl)acetyl chloride:
$$
\text{C}{14}\text{H}{12}\text{N}3\text{O}3\text{S}2 + \text{C}{10}\text{H}{10}\text{ClNO}3 \xrightarrow{\text{Et}3\text{N}, \text{THF}} \text{C}{24}\text{H}{24}\text{N}4\text{O}6\text{S}2 + \text{HCl}
$$
Key Process Parameters:
- Solvent: Anhydrous THF
- Base: Triethylamine (3 eq)
- Temperature: 0°C → reflux over 4 h
- Workup: Aqueous NaHCO₃ wash, MgSO₄ drying, silica gel chromatography
Industrial Scalability Considerations
Process Intensification Strategies
- Continuous Flow Synthesis : Microreactors for thiadiazole cyclodehydration (residence time <10 min vs. batch 1 h)
- Catalytic Recycling : Immobilized POCl₃ on mesoporous silica for thiadiazole synthesis
- In Situ Bromination : Eliminates isolation of pyridone bromomethyl intermediate
Economic Analysis:
| Step | Batch Cost ($/kg) | Continuous Flow Cost ($/kg) |
|---|---|---|
| Thiadiazole Synthesis | 420 | 290 |
| Pyridone Bromination | 580 | 510 |
| Final Coupling | 890 | 720 |
Analytical Characterization Benchmarks
Q & A
Q. What are the standard synthetic protocols for synthesizing this compound?
The synthesis involves multi-step reactions:
- Thiadiazole ring formation : React 5-methyl-1,3,4-thiadiazole-2-thiol with a bromomethylpyridinone intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage .
- Amide coupling : Introduce the N-(3,4-dimethoxyphenyl)acetamide group via nucleophilic substitution using chloroacetyl chloride or activated esters. Reaction progress is monitored by TLC, and purification employs column chromatography (silica gel, ethyl acetate/hexane) .
- Characterization : Confirm structure via IR (C=O at ~1667 cm⁻¹), ¹H NMR (methoxy singlets at δ 3.8–4.0 ppm), and LC-MS (m/z 430–600 range) .
Q. How is the purity of intermediates validated during synthesis?
Purity is assessed using:
- TLC : Monitor reaction progression with silica plates (hexane:ethyl acetate eluent) .
- HPLC : Quantify impurities via reverse-phase C18 columns (acetonitrile/water gradient) .
- Elemental analysis : Verify C, H, N percentages (e.g., ±0.3% deviation from theoretical values) .
Advanced Research Questions
Q. What strategies resolve spectral data contradictions for structural confirmation?
Discrepancies in NMR or MS data may arise from tautomerism or solvate formation. Mitigation includes:
Q. How do substituent modifications impact biological activity?
Comparative studies with analogs (e.g., varying methoxy or thiadiazole groups) reveal:
- Methoxy position : 3,4-Dimethoxy enhances lipophilicity and CNS penetration vs. mono-methoxy derivatives .
- Thiadiazole substitution : 5-Methyl improves metabolic stability but may reduce solubility .
- Assay design : Test analogs in enzyme inhibition (e.g., COX-2) or cell viability assays (IC₅₀ comparisons) .
Q. What methodologies address low yields in thioether bond formation?
Optimize:
- Solvent polarity : Use DMF or DMSO to stabilize intermediates .
- Catalysts : Add KI or phase-transfer agents (e.g., tetrabutylammonium bromide) .
- Temperature : Conduct reactions at 50–60°C to accelerate kinetics without side-product formation .
Data Analysis & Experimental Design
Q. How to design a SAR study for this compound?
- Core modifications : Synthesize analogs with pyrimidine or triazole replacements for the pyridinone ring .
- Pharmacophore mapping : Use docking simulations (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the acetamide carbonyl) .
- In vivo validation : Test top candidates in rodent models for bioavailability and toxicity (e.g., hepatic enzyme profiling) .
Q. What analytical techniques differentiate polymorphic forms?
- DSC/TGA : Detect melting point variations and thermal stability .
- PXRD : Compare diffraction patterns to reference data .
- Solid-state NMR : Resolve conformational differences in the crystalline lattice .
Contradiction Resolution
Q. How to reconcile conflicting bioactivity data across studies?
Discrepancies may stem from assay conditions (e.g., cell line variability, serum concentration). Standardize:
- Positive controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) .
- Dose-response curves : Use 8–10 concentration points to improve IC₅₀ accuracy .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests (p < 0.05) .
Methodological Resources
Q. Key databases for structural analogs?
Q. Best practices for scaling up synthesis?
- Batch vs. flow chemistry : Transition to continuous flow for exothermic steps (e.g., thioether formation) .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer processing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
